2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide
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Overview
Description
2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-((3-ME-2-THIENYL)METHYLENE)ACETOHYDRAZIDE is a complex organic compound that features a benzimidazole and thiophene moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-((3-ME-2-THIENYL)METHYLENE)ACETOHYDRAZIDE typically involves multi-step organic reactions. One possible route could involve:
Formation of Benzimidazole Derivative: Starting with the synthesis of the benzimidazole core, which can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.
Thioether Formation: The benzimidazole derivative can then be reacted with a thiol compound to introduce the thioether linkage.
Hydrazide Formation:
Condensation with Thiophene Aldehyde: Finally, the compound can be formed by condensing the hydrazide with a thiophene aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could potentially occur at the imine or hydrazide functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions could take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with benzimidazole and thiophene moieties are often investigated for their potential as antimicrobial, antifungal, or anticancer agents.
Medicine
In medicine, such compounds might be explored for their therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry
Industrially, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzimidazole: Known for its antioxidant properties.
Thiophene-2-carbaldehyde: Used in the synthesis of various heterocyclic compounds.
Acetohydrazide Derivatives: Studied for their potential biological activities.
Uniqueness
The uniqueness of 2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-((3-ME-2-THIENYL)METHYLENE)ACETOHYDRAZIDE lies in its combination of benzimidazole, thiophene, and hydrazide functionalities, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C16H16N4OS2 |
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Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H16N4OS2/c1-11-7-8-22-14(11)9-17-19-15(21)10-23-16-18-12-5-3-4-6-13(12)20(16)2/h3-9H,10H2,1-2H3,(H,19,21)/b17-9+ |
InChI Key |
ZVFBHLSRQBPZGX-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
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